molecular formula C15H19FN2O3 B2879790 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1286712-15-9

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2879790
CAS RN: 1286712-15-9
M. Wt: 294.326
InChI Key: YSCFVHDXMNIWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CPOPFO, is a chemical compound that has garnered attention in the scientific community for its potential use in drug development.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is not fully understood, but it is believed to work by binding to the active site of HDACs and inhibiting their activity. This leads to changes in gene expression and can result in therapeutic effects. The binding of this compound to the GABA-A receptor is also thought to modulate its activity, leading to changes in neurotransmitter release and ultimately affecting behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and has potential as an anti-cancer agent. It has also been shown to have anxiolytic (anti-anxiety) and sedative effects in animal models. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in lab experiments is its high purity and yield. It also has a relatively simple synthesis method compared to other compounds. However, one limitation is that it is not well-studied and its mechanism of action is not fully understood. Additionally, it may have off-target effects that need to be considered in experimental design.

Future Directions

Future research on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide could include further studies on its mechanism of action, as well as its potential use in drug development for diseases such as cancer and neurodegenerative disorders. It could also be studied for its potential as an anxiolytic and sedative agent. Additionally, further exploration of its off-target effects could be important in understanding its overall safety and efficacy.

Synthesis Methods

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can be synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-cyclopropyl-2-hydroxyethyl)oxalamide in the presence of triethylamine to yield this compound in high yield and purity.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has been studied for its potential use in drug development due to its ability to modulate the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFVHDXMNIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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